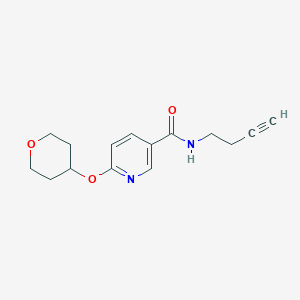![molecular formula C23H22N4O3S3 B2684686 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide CAS No. 1021225-91-1](/img/no-structure.png)
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a thiazolopyrimidine derivative. Thiazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They often exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects .
Molecular Structure Analysis
The compound contains a thiazolopyrimidine core, which is a bicyclic system containing a thiazole ring fused with a pyrimidine ring. It also has ethoxyphenyl and ethylphenyl groups attached to the thiazolopyrimidine core, and an acetamide group attached to the thiazole ring .Scientific Research Applications
Synthesis and Biological Activities
- A study on the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed that these compounds exhibited potent anticancer activity against several human cancer cell lines, indicating their potential as antitumor agents (Hafez & El-Gazzar, 2017).
- Another research focused on the synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine. These compounds showed significant antiparkinsonian activity in experimental models, underscoring their potential for the treatment of Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).
Chemical Synthesis and Applications
- Research on the facile syntheses of some thieno[2,3-d] pyrimidine derivatives presented novel methods for creating these compounds, indicating a broad range of chemical applicability and potential for further pharmaceutical development (Aly, Abu-Zied, & Gaafar, 2008).
- An efficient synthesis of novel 4-aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones was conducted, showcasing the versatility of these compounds in generating various derivatives with antibacterial activity. This highlights their potential utility in developing new antimicrobial agents (Quy et al., 2022).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-amino-4-ethylphenol with ethyl chloroacetate to form N-(2-ethylphenyl)glycine ethyl ester. This intermediate is then reacted with thiosemicarbazide to form 2-(2-ethylphenylamino)-N-(2-ethylphenyl)acetamide. The final compound is obtained by reacting this intermediate with 4-ethoxyphenyl isothiocyanate and 2-amino-4,7-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester in the presence of triethylamine and acetic acid.", "Starting Materials": [ "2-amino-4-ethylphenol", "ethyl chloroacetate", "thiosemicarbazide", "4-ethoxyphenyl isothiocyanate", "2-amino-4,7-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester", "triethylamine", "acetic acid" ], "Reaction": [ "Step 1: Reaction of 2-amino-4-ethylphenol with ethyl chloroacetate in the presence of potassium carbonate and DMF to form N-(2-ethylphenyl)glycine ethyl ester.", "Step 2: Reaction of N-(2-ethylphenyl)glycine ethyl ester with thiosemicarbazide in ethanol to form 2-(2-ethylphenylamino)-N-(2-ethylphenyl)acetamide.", "Step 3: Reaction of 2-(2-ethylphenylamino)-N-(2-ethylphenyl)acetamide with 4-ethoxyphenyl isothiocyanate and 2-amino-4,7-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester in the presence of triethylamine and acetic acid to form 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide." ] } | |
CAS RN |
1021225-91-1 |
Molecular Formula |
C23H22N4O3S3 |
Molecular Weight |
498.63 |
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O3S3/c1-3-14-7-5-6-8-17(14)24-18(28)13-32-22-25-20-19(21(29)26-22)33-23(31)27(20)15-9-11-16(12-10-15)30-4-2/h5-12H,3-4,13H2,1-2H3,(H,24,28)(H,25,26,29) |
InChI Key |
SMGZUOMIBTYUCM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)OCC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2684603.png)


![Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2684607.png)
![ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2684608.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2684609.png)
![8-fluoro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2684610.png)
![methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate](/img/structure/B2684616.png)



![(3s,6s)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2684621.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate](/img/structure/B2684622.png)
